![molecular formula C9H19N3O B2556380 3-メチル-1-[(1-メチルピペリジン-4-イル)メチル]尿素 CAS No. 1598036-79-3](/img/structure/B2556380.png)
3-メチル-1-[(1-メチルピペリジン-4-イル)メチル]尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea is a chemical compound with the molecular formula C9H19N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a urea moiety.
科学的研究の応用
3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
Target of Action
The primary targets of 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea Similar compounds have been found to interact with serotonin receptors, particularly the 5-ht6 receptor .
Mode of Action
The exact mode of action of 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea It is suggested that similar compounds interact with their targets, leading to changes in receptor activity .
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea Compounds with similar structures have been found to influence the serotonin pathway, affecting neurotransmission and potentially impacting cognitive function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea Similar compounds have been noted for their good pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea Similar compounds have been found to have functional antagonistic activity at their target receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea typically involves the reaction of 1-methylpiperidine with isocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol, and the reaction temperature is usually maintained at room temperature .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles and electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
類似化合物との比較
Similar Compounds
1-Methyl-3-(1-methylpiperidin-4-yl)urea: Shares a similar structure but differs in the position of the methyl group.
3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indoles: Contains a similar piperidine moiety but has different functional groups attached.
Uniqueness
3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea is unique due to its specific combination of a piperidine ring and a urea moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
IUPAC Name |
1-methyl-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-10-9(13)11-7-8-3-5-12(2)6-4-8/h8H,3-7H2,1-2H3,(H2,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNLYVGOAVDYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556297.png)
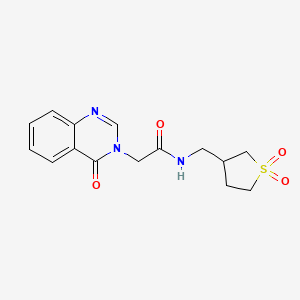
![2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2556300.png)
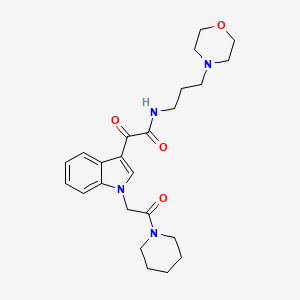
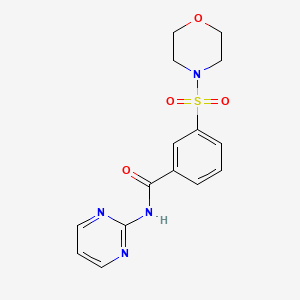
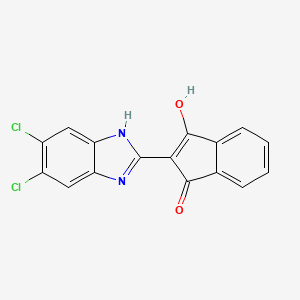
![6-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556305.png)
![5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2556306.png)
![2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-N-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2556307.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2556310.png)
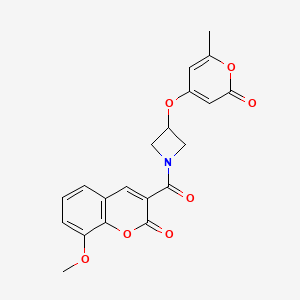
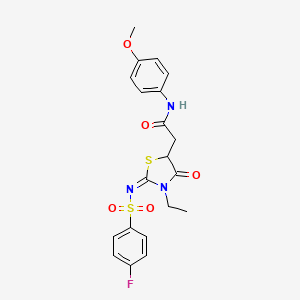
![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2556317.png)
![1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2556318.png)
